1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure features:
- 1-isopropyl group: A branched alkyl substituent introducing steric bulk.
- 3-phenyl group: An aromatic ring contributing to π-π stacking interactions.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-phenyl-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-9(2)16-12(13(14)17)8-11(15-16)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,14,17) |
InChI Key |
IAQYMXZXZHIWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxylic acid with an appropriate amine under suitable reaction conditions. The reaction typically requires the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity .
Chemical Reactions Analysis
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide with structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and inferred physicochemical properties.
Substituent Variations on the Pyrazole Ring
Functional Group Modifications
- Carboxamide vs. Carboximidamide: Compounds in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) replace the carboxamide (CONH₂) with a carboximidamide (NH-C=N-).
- Carboxamide vs.
Aromatic Substituent Effects
- Electron-Withdrawing Groups (EWGs) :
Chlorine (e.g., 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ) increases molecular weight and lipophilicity (higher logP) while inducing meta-directing electronic effects. - Electron-Donating Groups (EDGs) :
Methoxy (e.g., , compound 1 ) enhances resonance stabilization but may reduce metabolic stability due to susceptibility to oxidative demethylation.
Steric and Conformational Differences
- Isopropyl vs.
- Diaryl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
